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Compound of Interest

Compound Name: 11-Deoxy-13-deoxodaunorubicin

Cat. No.: B15565492

An In-depth Technical Guide to GPX-150: A Non-Cardiotoxic Anthracycline Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for
decades, demonstrating broad efficacy against a wide range of solid tumors and hematological
malignancies.[1] However, their clinical utility is often limited by a cumulative dose-dependent
cardiotoxicity, which can lead to irreversible cardiac damage and heart failure.[2][3] GPX-150
(5-imino-13-deoxydoxorubicin) is a novel anthracycline analog that has been rationally
designed to retain the potent anti-tumor activity of doxorubicin while mitigating its cardiotoxic
effects.[4][5] This technical guide provides a comprehensive overview of the preclinical and
clinical data supporting GPX-150 as a non-cardiotoxic anthracycline, detailing its mechanism of
action, experimental protocols, and key quantitative data.

GPX-150 is a structural analog of doxorubicin, modified at two key positions to reduce the
formation of cardiotoxic metabolites and reactive oxygen species (ROS), which are believed to
be major contributors to doxorubicin-induced cardiotoxicity. Specifically, the carbonyl group at
carbon-13 has been replaced with a methylene oxygen, and the quinone at carbon-5 has been
substituted with an imino group. These modifications are intended to prevent the redox cycling
and formation of doxorubicinol, a cardiotoxic metabolite.

Mechanism of Action: Selective Inhibition of
Topoisomerase lla
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The anti-tumor effects of anthracyclines are primarily mediated through the inhibition of
topoisomerase Il (TOP2), an enzyme essential for DNA replication and transcription. There are
two isoforms of TOP2: TOP2A and TOP2B. TOP2A is highly expressed in proliferating cells,
including cancer cells, while TOP2B is constitutively expressed in quiescent cells, such as
cardiomyocytes. It is now widely accepted that the anti-cancer efficacy of anthracyclines is due
to the poisoning of TOP2A, leading to DNA double-strand breaks and apoptosis in rapidly
dividing cancer cells. Conversely, the cardiotoxicity of doxorubicin is largely attributed to its off-
target inhibition of TOP2B in cardiomyocytes, which results in mitochondrial dysfunction and
cell death.

GPX-150 has been shown to be a more selective inhibitor of TOP2A over TOP2B compared to
doxorubicin. This isoform selectivity is a key aspect of its non-cardiotoxic profile.

Doxorubicin's Dual-Edged Sword: TOP2A and TOP2B
Inhibition
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Caption: Doxorubicin's mechanism in cancer cells versus cardiomyocytes.

GPX-150's Targeted Approach: Preferential TOP2A

Inhibition
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Caption: GPX-150's selective inhibition of TOP2A, sparing cardiomyocytes.

Preclinical Evidence of Non-Cardiotoxicity

Preclinical studies have been instrumental in demonstrating the reduced cardiotoxic potential of
GPX-150 compared to doxorubicin. The primary model used for these investigations is the
chronic rabbit model of anthracycline-induced cardiomyopathy.

Chronic Rabbit Model of Doxorubicin-Induced
Cardiotoxicity

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b15565492?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Healthy Rabbits

Weekly Intravenous Injections
(e.g., Doxorubicin, GPX-150, or Saline)

In-life Monitoring:
- Echocardiography (LVEF, FS)
- ECG
- Blood Pressure

Terminal Procedures:
- Blood Collection (Oxidative Stress Markers)
- Heart Tissue Collection

Analysis:
- Histopathology of Myocardium
- Electron Microscopy

Click to download full resolution via product page

Caption: Experimental workflow for the rabbit cardiotoxicity model.

Experimental Protocol: Chronic Rabbit Cardiotoxicity Study

A widely used protocol to induce cardiotoxicity in rabbits involves the intravenous
administration of doxorubicin over several weeks. A comparative study with GPX-150 would
follow a similar protocol:

+ Animal Model: New Zealand White rabbits are commonly used.
e Treatment Groups:

o Control Group: Saline injections.
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o Doxorubicin Group: Doxorubicin administered intravenously, for example, at a dose of 1.0
mg/kg twice a week.

o GPX-150 Group: GPX-150 administered at an equimolar or equitoxic dose to the
doxorubicin group.

o Duration: Treatment is typically continued for 6 to 8 weeks.
e Cardiac Function Monitoring:

o Echocardiography: Left ventricular ejection fraction (LVEF) and fractional shortening (FS)
are measured at baseline and at regular intervals throughout the study.

o Electrocardiography (ECG): To monitor for any arrhythmias or other electrical
abnormalities.

o Biomarker Analysis: Blood samples are collected to measure markers of cardiac injury (e.g.,
cardiac troponins) and oxidative stress (e.g., malondialdehyde, reduced glutathione).

» Histopathology: At the end of the study, hearts are harvested for histological analysis to
assess for myocardial damage, including vacuolization, myofibrillar loss, and fibrosis.

In Vitro Topoisomerase Il Inhibition Assay

The differential inhibitory activity of GPX-150 and doxorubicin on TOP2A and TOP2B can be
quantified using an in vitro decatenation assay.

Experimental Protocol: Topoisomerase Il Decatenation Assay

This assay measures the ability of topoisomerase |l to separate, or decatenate, interlocked
rings of kinetoplast DNA (KDNA).

» Reaction Mixture: A reaction mixture is prepared containing kDNA, reaction buffer (containing
ATP and MgCI2), and varying concentrations of the test compound (GPX-150 or
doxorubicin).

e Enzyme Addition: Purified human TOP2A or TOP2B is added to the reaction mixture.

 Incubation: The reaction is incubated at 37°C for a specified time, typically 30 minutes.
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e Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a
detergent (e.g., SDS) and proteinase K.

e Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated
DNA migrates faster than catenated DNA. The degree of inhibition is determined by the
reduction in the amount of decatenated DNA.

e Quantification: The intensity of the DNA bands is quantified to determine the IC50 value,
which is the concentration of the drug that inhibits 50% of the enzyme's activity.

Quantitative Preclinical Data

The following table summarizes the key quantitative findings from preclinical studies comparing
GPX-150 and doxorubicin.

Parameter Doxorubicin GPX-150 Reference

Topoisomerase |l
Inhibition (IC50)

TOP2A Potent Inhibitor Potent Inhibitor

TOP2B Potent Inhibitor Weak/No Inhibition

Chronic Rabbit Model

Left Ventricular
Ejection Fraction Significant Decrease No Significant Change
(LVEF)

Myocardial Lesions o
] Severe Minimal to None
(Histopathology)

Clinical Development and Safety Profile

GPX-150 has been evaluated in Phase | and Phase Il clinical trials, which have further
established its safety profile, particularly its lack of cardiotoxicity, in human subjects.

Phase | Clinical Trial (NCT00710125)
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A Phase | dose-escalation study was conducted to determine the maximum tolerated dose
(MTD) and dose-limiting toxicities (DLTs) of GPX-150 in patients with advanced solid tumors.

Study Design and Methods

o Patient Population: Patients with metastatic or unresectable solid tumors for whom standard
therapy was not available.

o Treatment Regimen: GPX-150 was administered as an intravenous infusion every 21 days.

» Dose Escalation: The study employed an accelerated dose-escalation design, with dose
levels ranging from 14 mg/m2to 265 mg/mz2.

o Cardiac Monitoring: Cardiac function was monitored using multigated acquisition (MUGA)
scans to measure LVEF at baseline and throughout the study.

Key Results

Parameter Value Reference

Maximum Tolerated Dose

265 mg/m?
(MTD)

Dose-Limiting Toxicity Neutropenia

Neutropenia, anemia, fatigue,
Most Common Adverse Events
nausea

No evidence of cardiotoxicity

Cardiotoxicity observed
Pharmacokinetics (at MTD)

AUC 8.0 (x2.6) pg-h/mL
Clearance 607 (x210) mL/min/m2
t1/23 13.8 (+4.6) hours

Efficacy

Stable Disease in 4 (20%)

Best Overall Response ]
patients
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Phase Il Clinical Trial (NCT02359917)

A Phase Il open-label, single-arm study was conducted to evaluate the efficacy and safety of
GPX-150 in patients with metastatic and unresectable soft tissue sarcoma (STS).

Study Design and Methods

» Patient Population: Patients with advanced and/or metastatic malignant soft tissue sarcoma
of intermediate or high histologic grade.

o Treatment Regimen: GPX-150 was administered at a starting dose of 265 mg/m? every 21
days for up to 16 cycles.

» Primary Endpoint: Progression-free survival (PFS) rate.

o Cardiac Monitoring: LVEF was assessed at baseline and at regular intervals.

Key Results

Parameter Value Reference

Progression-Free Survival

(PFS) Rate
at 6 months 38%
at 12 months 12%

Overall Survival (OS) Rate

at 6 months 74%

at 12 months 45%

No evidence of irreversible,
Cardiotoxicity cumulative dose-dependent

chronic cardiotoxicity

Conclusion

GPX-150 represents a promising advancement in anthracycline chemotherapy. Its unique
structural modifications result in a favorable pharmacological profile characterized by potent
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anti-tumor activity and a significant reduction in cardiotoxicity. The mechanism underlying this
improved safety profile is its selective inhibition of TOP2A, the isoform predominantly
expressed in cancer cells, while sparing TOP2B, which is critical for cardiomyocyte function.
Preclinical and clinical data have consistently demonstrated the non-cardiotoxic nature of GPX-
150, even at doses that show anti-tumor efficacy. Further clinical development of GPX-150 is
warranted to explore its full potential in various oncology indications where anthracyclines are a
standard of care, offering the prospect of effective cancer treatment without the debilitating risk
of long-term cardiac damage.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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